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Compound of Interest

Compound Name: 1-Bromo-2-methylpropane

Cat. No.: B043306

An In-Depth Spectroscopic Analysis of 1-Bromo-2-methylpropane

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
bromo-2-methylpropane, tailored for researchers, scientists, and professionals in drug
development. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, supported by experimental protocols and data visualizations to
facilitate a deeper understanding of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For 1-bromo-2-methylpropane, both *H and
13C NMR spectra offer unique insights into its structure.

'H NMR Spectroscopy Data

The proton NMR spectrum of 1-bromo-2-methylpropane reveals three distinct sets of proton
signals, confirming the presence of three unique chemical environments for the hydrogen
atoms.[1] The integration ratio of these signals is 6:1:2, which corresponds to the number of
protons in each environment.[1] The proximity of the electronegative bromine atom causes a
downfield shift for adjacent protons.[1]
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Chemical Shift . Lo Coupling .
Integration Multiplicity Assignment

(d) ppm Protons

~1.05 6H Doublet CH (CH3)2CHCH:2Br

~2.05 1H Multiplet (Nonet) (CHs)2 and CH2 (CH3)2CHCH2Br

~3.25 2H Doublet CH (CH3)2CHCH:2Br

13C NMR Spectroscopy Data

The 3C NMR spectrum for 1-bromo-2-methylpropane shows three distinct signals, indicating

three different carbon environments in the molecule.[2] The chemical shifts are influenced by

the electronegativity of the attached bromine atom.[2]

Chemical Shift (6) ppm

Carbon Assignment

~21.0 (CH3)2CHCH2Br
~30.8 (CH3)2CHCH:2Br
~42.3 (CHs)2CHCH:2Br

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra is as follows:

o Sample Preparation: Dissolve approximately 10-20 pL of liquid 1-bromo-2-methylpropane

in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCls), inside a 5 mm

NMR tube.[3]

o Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, with its

signal set to 0.0 ppm.[1][2]

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

e H NMR Acquisition: The spectrometer is tuned and shimmed to ensure a homogeneous

magnetic field.[3] A standard pulse sequence is used to acquire the spectrum, typically

covering a spectral width of 0-12 ppm.[3]
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e 13C NMR Acquisition: A wider spectral width of 0-220 ppm is set.[3] A greater number of
scans are typically required for 3C NMR to achieve a satisfactory signal-to-noise ratio due to
the low natural abundance of the 13C isotope.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation by different bonds.

IR Spectroscopy Data

The IR spectrum of 1-bromo-2-methylpropane displays characteristic absorption bands for C-
H and C-Br bonds.

Wavenumber (cm—?) Vibration Type Bond

~2845 - 2975 Stretching C-H (in alkyl groups)[5]
~1270 - 1480 Bending C-H (in alkyl groups)[5]
~1140 - 1175 Skeletal C-C-C[5]

~500 - 750 Stretching C-Br[5]

Experimental Protocol for IR Spectroscopy

o Sample Preparation: As 1-bromo-2-methylpropane is a liquid, a thin film is created by
placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) plates.[3] Alternatively, the spectrum can be obtained from a solution in a solvent like
carbon tetrachloride (CCla4).[6]

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]

o Data Acquisition: A background spectrum of the empty sample holder or pure solvent is
recorded first.[3] The prepared sample is then placed in the spectrometer to record the
sample spectrum. The final spectrum is generated by the instrument's software, which
subtracts the background from the sample spectrum.[3]
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on
their mass-to-charge ratio (m/z). This provides information about the molecular weight and
fragmentation pattern of the compound.

Mass Spectrometry Data

The mass spectrum of 1-bromo-2-methylpropane is characterized by the presence of two
molecular ion peaks of nearly equal intensity due to the two stable isotopes of bromine (7°Br
and 81Br).[7]

m/z lon Fragment Notes

Molecular ion peaks (M* and
136/138 [CaHoBI]* M+2), showing the isotopic

pattern of bromine.[7]

Base peak, resulting from the

57 [CaHo]* )
loss of the bromine atom.[7]
A prominent peak for 1-bromo-
43 [C3HA]*
2-methylpropane.[5][7]
41 [CsHs]* Common alkyl fragment.[7]
29 [C2Hs]* Common alkyl fragment.[7]
27 [C2H3]* Common alkyl fragment.[7]

Experimental Protocol for Mass Spectrometry

o Sample Introduction: A small amount of the vaporized sample is introduced into the mass
spectrometer.[3]

« lonization: The sample is ionized, typically by electron impact (El), which involves
bombarding the molecules with a high-energy electron beam.[3]

e Mass Analysis: The resulting positively charged ions and fragments are accelerated and then
separated by a mass analyzer (such as a quadrupole or time-of-flight analyzer) based on
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their mass-to-charge ratio.[3]

+ Detection: A detector records the abundance of each ion at each m/z value, generating the

mass spectrum.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques to determine the structure of 1-bromo-2-methylpropane.
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Caption: Workflow for the structural elucidation of 1-bromo-2-methylpropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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